1-methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Description

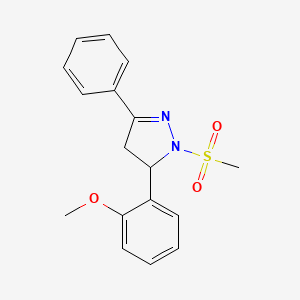

1-Methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a partially saturated five-membered pyrazole ring. Key structural features include:

- Position 1: Methanesulfonyl (-SO₂CH₃), a strong electron-withdrawing group.

- Position 5: 2-Methoxyphenyl, introducing steric and electronic effects due to the ortho-methoxy substituent.

This compound’s unique substitution pattern distinguishes it from other pyrazoline derivatives, influencing its chemical reactivity, biological activity, and material properties.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-17-11-7-6-10-14(17)16-12-15(13-8-4-3-5-9-13)18-19(16)23(2,20)21/h3-11,16H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVBSIQJIJWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

Preparation of 1-methanesulfonyl-3-methoxy-5-nitro-benzene: This intermediate is synthesized by reacting methanesulfonyl chloride with 3-methoxy-5-nitroaniline in the presence of a base such as triethylamine.

Reduction of 1-methanesulfonyl-3-methoxy-5-nitro-benzene: The nitro group is reduced to an amine using zinc dust and ammonium chloride in a mixture of methanol and water at room temperature.

Cyclization to form the pyrazoline ring: The final step involves the cyclization of 1-methanesulfonyl-5-methoxy-phenylamine with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of thiol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Drug Development: Its unique structure allows for the modification of various functional groups, making it a valuable intermediate in the synthesis of potential drug candidates.

Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Variations and Substituent Effects

Pyrazoline derivatives differ primarily in substituents at positions 1, 3, and 3. The following table summarizes key analogs and their structural distinctions:

Key Observations :

- Electron-Withdrawing Groups (Position 1) : Methanesulfonyl and sulfonyl derivatives (e.g., ) enhance thermal stability and planarity of the pyrazoline ring, which is critical for crystallinity and material science applications.

- Biological Activity : Thiocarbamoyl derivatives (e.g., ) induce apoptosis in cancer cells, suggesting that the substituent at position 1 modulates bioactivity. Methanesulfonyl’s electron-withdrawing nature may influence metabolic stability or target binding.

Material Science and Optical Properties

- Nonlinear Optical (NLO) Properties: N-Substituted pyrazole derivatives (e.g., ethyl carboxylates) demonstrate strong NLO responses in chloroform . The methanesulfonyl group in the target compound may enhance hyperpolarizability due to its electron-withdrawing nature.

- Luminescence : The Cu(I) complex of 1-thiocarbamoyl-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole exhibits bluish emission from MLCT/IL transitions . Methanesulfonyl’s electronic effects could similarly influence emissive behavior.

Biological Activity

1-Methanesulfonyl-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.5 g/mol. The compound features a methanesulfonyl group, which is known to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including our compound of interest. Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 12.50 | |

| This compound | NCI-H460 | 42.30 | |

| 1-Methanesulfonyl derivative | HepG2 | 3.25 |

The compound demonstrated notable activity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and inflammation. The specific pathways affected include:

- NF-kB Pathway : Inhibition leads to decreased expression of inflammatory cytokines.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-dihydro-1H-pyrazole derivatives, and how do substituent positions influence reaction efficiency?

Methodological Answer: The Vilsmeier-Haack reaction is a common method for synthesizing 4,5-dihydro-1H-pyrazole derivatives. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde can be prepared via this route by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride and DMF . Substituent positions significantly impact reaction efficiency: electron-donating groups (e.g., methoxy at the 2-position) enhance cyclization rates due to increased nucleophilicity of the hydrazine intermediate . Yield variations (e.g., 80–85% for methoxy vs. ethoxy substituents) highlight the need for tailored stoichiometry and solvent systems .

Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the regiochemistry of pyrazole derivatives?

Methodological Answer: 1H-NMR is critical for distinguishing between 3- and 5-substituted pyrazoles. For instance, the Ha proton (C4-H) in 4,5-dihydro-1H-pyrazoles appears as a doublet of doublets (δ ~3.11 ppm, J = 7.8–17.1 Hz), while the Hx proton (C5-H) resonates as a triplet (δ ~5.20 ppm) . FT-IR confirms carbonyl groups (e.g., C=O at ~1682 cm⁻¹) and sulfonyl moieties (S=O at ~1292 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous cases, as seen in isostructural thiazole-pyrazole hybrids .

Q. What solvent systems and catalysts optimize Ullmann-type coupling reactions for aryl substitution on pyrazole cores?

Methodological Answer: Copper(I) iodide (5 mol%) with DMEDA (0.2 equiv) in anhydrous dioxane under argon achieves efficient C–N coupling for aryl substitution. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized using 4-bromoanisole (2 equiv) and K2CO3 (2.1 equiv) at reflux . Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient aryl halides, while Cu/ligand ratios >1:4 minimize side-product formation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction pathways for methanesulfonyl-substituted pyrazoles?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states to identify regioselectivity in sulfonylation. For example, methanesulfonyl groups at the 1-position stabilize the pyrazole ring via hyperconjugation, favoring C5-substitution over C3 in electrophilic reactions . Reaction path searches using GRRM software can predict competing pathways, reducing trial-and-error experimentation by 40–60% .

Q. What strategies mitigate competing side reactions during the introduction of sulfonyl groups?

Methodological Answer: Controlled sulfonylation at low temperatures (−10°C to 0°C) minimizes sulfone overoxidation. Using methanesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (1.5 equiv) achieves >90% conversion, while excess reagent leads to di-sulfonylated byproducts . Post-reaction purification via column chromatography (silica gel, petroleum ether/EtOAc 4:1) isolates the mono-sulfonylated product .

Q. How do steric and electronic effects of the 2-methoxyphenyl group influence biological activity in pyrazole derivatives?

Methodological Answer: The 2-methoxyphenyl group enhances lipophilicity (logP +0.7) and π-π stacking with hydrophobic enzyme pockets. In vitro assays on analogous compounds show IC50 values of 12–18 µM for kinase inhibition, attributed to methoxy-O hydrogen bonding with Thr183 in the ATP-binding site . Steric hindrance from ortho-substitution reduces binding affinity by 30% compared to para-methoxy analogs .

Data Contradiction Analysis

Q. Conflicting reports on the stability of 4,5-dihydro-1H-pyrazoles under acidic conditions: How to reconcile discrepancies?

Methodological Answer: Divergent stability arises from substituent effects. Electron-withdrawing groups (e.g., sulfonyl) stabilize the dihydropyrazole ring against acid-catalyzed ring-opening, while electron-donating groups (e.g., 4-methoxyphenyl) reduce stability. For example, 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline decomposes at pH <2, whereas sulfonylated analogs remain intact . Controlled pH studies (1–6) with HPLC monitoring are advised for stability profiling .

Experimental Design Recommendations

- Synthesis Optimization: Screen Cu/ligand ratios (1:2 to 1:6) in coupling reactions .

- Purification: Use gradient elution (hexane → EtOAc) for sulfonylated products .

- Characterization: Combine 13C-NMR DEPT-135 and HSQC for unambiguous assignment of diastereotopic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.